3-Chloro-4-pyridin-4-ylsulfanylaniline
Overview
Description
3-Chloro-4-pyridin-4-ylsulfanylaniline is an organic compound that belongs to the class of heterocyclic aromatic amines It features a pyridine ring substituted with a chlorine atom at the third position and a sulfanyl group at the fourth position, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-pyridin-4-ylsulfanylaniline typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-chloropyridine, which can be obtained through chlorination of pyridine.
Formation of 4-Pyridin-4-ylsulfanyl Intermediate: The next step involves the introduction of the sulfanyl group at the fourth position of the pyridine ring. This can be achieved through a nucleophilic substitution reaction using a suitable thiol reagent.
Coupling with Aniline: The final step is the coupling of the 4-pyridin-4-ylsulfanyl intermediate with aniline. This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-pyridin-4-ylsulfanylaniline undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or primary amines under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-pyridin-4-ylsulfanylaniline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-pyridin-4-ylsulfanylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
3-Chloropyridine: Shares the pyridine ring and chlorine substitution but lacks the sulfanyl and aniline groups.
4-Pyridin-4-ylsulfanylaniline: Similar structure but without the chlorine atom.
3-Chloro-4-pyridin-4-ylmethoxyaniline: Contains a methoxy group instead of a sulfanyl group.
Uniqueness
3-Chloro-4-pyridin-4-ylsulfanylaniline is unique due to the presence of both the chlorine and sulfanyl groups on the pyridine ring, coupled with an aniline moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
3-chloro-4-pyridin-4-ylsulfanylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9/h1-7H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZPVOOOCBHYPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)SC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201281445 | |
Record name | 3-Chloro-4-(4-pyridinylthio)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201281445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33974-29-7 | |
Record name | 3-Chloro-4-(4-pyridinylthio)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33974-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-(4-pyridinylthio)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201281445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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